molecular formula C8H10BrN5 B10845861 8-Bromo-9-isopropyl-9H-adenine

8-Bromo-9-isopropyl-9H-adenine

Cat. No.: B10845861
M. Wt: 256.10 g/mol
InChI Key: AFKIJCJUVRTHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-9-isopropyl-9H-adenine is a synthetic compound that belongs to the class of adenine derivatives. It is characterized by the presence of a bromine atom at the 8th position and an isopropyl group at the 9th position of the adenine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential as a ligand for adenosine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-9-isopropyl-9H-adenine typically involves the bromination of adenine followed by the introduction of the isopropyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The isopropylation can be carried out using isopropyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-9-isopropyl-9H-adenine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenine derivatives, while oxidation and reduction can modify the functional groups on the adenine ring .

Scientific Research Applications

8-Bromo-9-isopropyl-9H-adenine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-9-isopropyl-9H-adenine involves its interaction with adenosine receptors, particularly the A3 receptor. By binding to these receptors, the compound can modulate various signaling pathways, including the inhibition of adenylyl cyclase activity. This interaction can influence numerous physiological processes, such as inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-9-isopropyl-9H-adenine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities compared to other adenine derivatives. Its ability to selectively interact with adenosine receptors makes it a valuable tool in receptor studies and potential therapeutic applications .

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

8-bromo-9-propan-2-ylpurin-6-amine

InChI

InChI=1S/C8H10BrN5/c1-4(2)14-7-5(13-8(14)9)6(10)11-3-12-7/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

AFKIJCJUVRTHPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2N=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.